1,3-dioxo-N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
Description
This compound features a central isoindole-1,3-dione core substituted at the 2-position with a 2,4,6-trimethylphenyl group and at the 5-position with a carboxamide linked to a 1,3-thiazol-2-yl moiety. The isoindole-1,3-dione scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1,3-dioxo-N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-11-8-12(2)17(13(3)9-11)24-19(26)15-5-4-14(10-16(15)20(24)27)18(25)23-21-22-6-7-28-21/h4-10H,1-3H3,(H,22,23,25) |
InChI Key |
UZRSDVFOYMSZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
Biological Activity
The compound 1,3-dioxo-N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide is a derivative of isoindole that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a dioxo group , a thiazole moiety , and a trimethylphenyl group , which contribute to its biological properties. The presence of these functional groups may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that thiazole-containing isoindoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of cell signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | <10 | Bcl-2 inhibition |
| Compound B | A431 (epidermoid carcinoma) | <20 | Apoptosis induction |
| Compound C | Jurkat (T-cell leukemia) | <15 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar isoindole derivatives have been evaluated for their ability to inhibit bacterial growth. For example, a class of 2,3-dihydro-1,3-dioxo-1H-isoindole derivatives has shown promising antimicrobial effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar scaffolds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The dioxo and thiazole groups are thought to play a role in modulating inflammatory pathways .
Case Studies
- Case Study on Anticancer Properties : A study conducted on a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- Antimicrobial Evaluation : In vitro studies revealed that certain isoindole derivatives exhibited strong antimicrobial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
The biological activity of 1,3-dioxo-N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide is likely mediated through several mechanisms:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of apoptotic pathways , leading to increased cell death in malignant cells.
- Interaction with microbial cell membranes , disrupting their integrity and function.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole and isoindole moieties. The compound in focus has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to inhibit key cellular processes involved in cancer progression, such as DNA replication and cell division. It may also target specific kinases involved in tumorigenesis .
-
Case Studies :
- A study evaluated the cytotoxicity of similar thiazole derivatives against MCF-7 breast cancer cells, reporting an IC50 value of approximately 6.10 μM for potent derivatives .
- Another research highlighted the effectiveness of thiazole-based compounds against HepG-2 liver cancer cells, showcasing significant growth inhibition compared to standard treatments like cisplatin .
Antimicrobial Properties
Research indicates that compounds with thiazole and isoindole structures possess antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains:
- Study Findings : A recent investigation demonstrated that derivatives showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural attributes suggest potential anti-inflammatory applications. Thiazole derivatives have been documented to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines .
Data Tables
Comparison with Similar Compounds
Core Structure Variations
- Isoindole-1,3-dione vs. Indole Derivatives: The target compound’s isoindole-1,3-dione core differs from indole-based analogs like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives ().
Phthalimide vs. Hexane-Based Scaffolds :
Thiazolylmethyl carbamates such as those in Pharmacopeial Forum () utilize hexane or oxazolidine backbones instead of isoindole. These flexible scaffolds may confer different conformational preferences, affecting target selectivity .
Substituent Analysis
- Thiazole Positional Isomerism: The target compound’s thiazol-2-yl group contrasts with thiazol-5-ylmethyl substituents in analogs like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (). Positional differences influence electronic properties (e.g., electron density at the sulfur atom) and steric interactions with biological targets .
Aromatic Substituents :
The 2,4,6-trimethylphenyl group provides steric bulk and hydrophobicity absent in simpler aryl substituents (e.g., phenyl or benzyl groups in ). This may enhance binding to hydrophobic pockets but reduce aqueous solubility .
Functional Group Differences
- Carboxamide vs. Carbamate Linkages :
The carboxamide group in the target compound is less hydrolytically labile than carbamate linkages in analogs like Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate (). This could improve metabolic stability but reduce reactivity in prodrug strategies .
Data Tables
Table 1: Structural Comparison of Key Features
Table 2: Hypothetical Physicochemical Properties*
| Property | Target Compound | Thiazol-5-ylmethyl Carbamate () |
|---|---|---|
| Molecular Weight | ~423 g/mol | ~650–800 g/mol |
| cLogP | ~3.5 | ~4.8–5.2 |
| Hydrogen Bond Acceptors | 6 | 8–10 |
*Estimated using fragment-based methods due to lack of experimental data.
Research Implications and Limitations
- The structural uniqueness of the target compound limits direct comparisons with existing analogs.
- Evidence gaps in biological activity or pharmacokinetic data necessitate further experimental validation.
- Synthetic routes from may require modification to accommodate the isoindole core .
Preparation Methods
Palladium-Catalyzed Cyclization
Cyclization of α-(2-iodobenzylamino) esters using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in dimethylformamide (DMF) at 90°C generates substituted isoindoles. For instance, heating α-(2-iodobenzylamino) methyl ester with Pd(PPh₃)₄ and potassium phosphate in DMF yields 2-substituted isoindole-1,3-diones in 68–82% yields. This method benefits from mild conditions and compatibility with diverse substituents.
Phthalonitrile Hydrogenation
Catalytic hydrogenation of 2-(2,4,6-trimethylbenzyl)phthalonitrile in the presence of zinc chloride (ZnCl₂) and acetic acid at 80°C under H₂ (50 psi) produces the isoindole core. The reaction proceeds via partial reduction of nitrile groups to amines, followed by cyclodehydration. Yields improve to 75% when the reaction mixture is quenched with hydrochloric acid to precipitate the product.
Table 1: Comparison of Isoindole Core Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(PPh₃)₄ | DMF | 90°C | 68–82 |
| Phthalonitrile Reduction | ZnCl₂ + H₂ | AcOH | 80°C | 70–75 |
Introduction of the 2,4,6-Trimethylphenyl Group
The 2,4,6-trimethylphenyl substituent is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Friedel-Crafts Alkylation
Reaction of isoindole-1,3-dione with 2,4,6-trimethylbenzyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid affords the alkylated product. Optimal conditions (0°C, 12 h) prevent over-alkylation, achieving 65% yield.
Suzuki-Miyaura Coupling
Aryl boronic esters derived from 2,4,6-trimethylbenzene undergo cross-coupling with brominated isoindole intermediates. Using Pd(dba)₂ and SPhos ligand in tetrahydrofuran (THF) at 70°C, this method achieves 72% yield with excellent regioselectivity.
Carboxamide Formation with Thiazole Moiety
The N-(1,3-thiazol-2-yl)carboxamide group is installed via carbodiimide-mediated coupling .
Activation of Carboxylic Acid
Treatment of 5-carboxyisoindole-1,3-dione with thionyl chloride (SOCl₂) in toluene at reflux generates the corresponding acid chloride, which is subsequently reacted with 2-aminothiazole in DCM. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to 85% completion.
Alternative Coupling Agents
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the carboxylic acid and 2-aminothiazole at 25°C, yielding 78% product.
Table 2: Carboxamide Coupling Conditions
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from dichloromethane/n-hexane. ¹H NMR confirms substitution patterns: the thiazole NH proton resonates at δ 11.2 ppm, while the trimethylphenyl group shows a singlet at δ 2.3 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 407.1294 [M+H]⁺.
Optimization and Scale-Up Considerations
Reaction Time and Temperature
Reducing hydrogenation time from 48 h to 24 h maintains yields (70%) while improving throughput. Elevated temperatures (110°C) in Suzuki couplings reduce side-product formation.
Q & A
Q. What are the standard synthetic protocols for preparing isoindole-carboxamide derivatives with thiazole substituents?
The synthesis of thiazole-containing isoindole-carboxamides typically involves multi-step reactions. A common approach includes:
- Condensation reactions : For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazoles in acetic acid with sodium acetate as a catalyst (3–5 hours, 100–120°C) to form the thiazole-isoindole scaffold .
- Cyclization steps : Use of iodine and triethylamine in DMF to promote cyclization of intermediate thiourea derivatives, as seen in analogous thiadiazole-carboxamide syntheses .
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystalline products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm the presence of the isoindole core, thiazole substituents, and carboxamide linkage. For example, the 2,4,6-trimethylphenyl group would show distinct aromatic proton splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : Cross-checking calculated vs. experimental C, H, N, S, and O percentages to confirm purity .
Advanced Research Questions
Q. What strategies can resolve conflicting spectroscopic data during structural elucidation?
Conflicts in NMR or MS data may arise from tautomerism (e.g., keto-enol equilibria in the isoindole-dioxo system) or regiochemical ambiguities. Solutions include:
- Variable-temperature NMR : To identify dynamic equilibria by observing signal coalescence at elevated temperatures.
- Computational modeling : Density Functional Theory (DFT) calculations to predict C chemical shifts and compare them with experimental data .
- X-ray crystallography : Definitive resolution of regiochemistry via single-crystal analysis .
Q. How can reaction conditions be optimized to enhance yield and selectivity in multi-step syntheses?
Methodological improvements involve:
- Design of Experiments (DoE) : Systematic variation of solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., iodine vs. TEA), and reaction times to identify optimal parameters .
- In-line analytics : Use of FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green chemistry approaches : Substitution of hazardous solvents (e.g., acetic acid) with ionic liquids or water-based systems .
Q. What computational tools are effective for predicting the biological activity of this compound?
Advanced methods include:
- Molecular docking : To model interactions with biological targets (e.g., kinases or microbial enzymes) using software like AutoDock Vina or Schrödinger Suite. For example, the thiazole moiety may bind to ATP pockets in kinases .
- Quantitative Structure-Activity Relationship (QSAR) : Training models on datasets of structurally related compounds to predict antimicrobial or antitumor activity .
- Molecular dynamics simulations : To assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
Mechanistic and Analytical Challenges
Q. What mechanisms underlie the pH-dependent antimicrobial activity observed in related thiazole-carboxamides?
Thiazole derivatives often exhibit pH-sensitive activity due to:
- Protonation equilibria : The thiazole nitrogen’s p (~2.5–5.0) affects solubility and membrane permeability.
- Target interactions : At acidic pH, protonated thiazoles may disrupt microbial membranes via electrostatic interactions with phospholipids .
- Experimental validation : Minimum Inhibitory Concentration (MIC) assays across pH gradients (e.g., pH 4–8) to correlate activity with ionization states .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
Conflicting cytotoxicity results may stem from:
- Cell line heterogeneity : Differences in metabolic activity (e.g., HepG2 vs. MCF-7 cells) or expression of efflux pumps (e.g., P-gp).
- Mitigation strategies :
- Cellular uptake studies : Use of fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .
- Transcriptomic profiling : RNA-seq to identify resistance mechanisms in low-sensitivity cell lines .
Comparative Analysis of Structural Analogs
Q. How does the 2,4,6-trimethylphenyl substituent influence bioactivity compared to other aryl groups?
A comparative table of analogs highlights key trends:
| Substituent on Isoindole | Biological Activity | Key Findings |
|---|---|---|
| 2,4,6-Trimethylphenyl | Antimicrobial | Enhanced lipophilicity improves membrane penetration |
| 4-Nitrophenyl | Antitumor | Electron-withdrawing groups increase DNA intercalation |
| Unsubstituted phenyl | Moderate activity | Lower potency due to reduced steric bulk |
Emerging Methodologies
Q. How can machine learning accelerate the design of isoindole-carboxamide derivatives?
Recent advances include:
- Generative models : Using platforms like REINVENT or ChemBERTa to propose novel structures with optimized properties (e.g., logP, solubility) .
- High-throughput screening (HTS) : Integration with robotic synthesis platforms to rapidly test predicted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
